molecular formula C17H21NO B562292 rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 CAS No. 1174538-53-4

rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6

Cat. No.: B562292
CAS No.: 1174538-53-4
M. Wt: 261.398
InChI Key: CVGPWMGXKOKNFD-JCKIRYGESA-N
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Description

rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6: is a deuterated analog of a phenethylamine derivative Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter the pharmacokinetic properties of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 typically involves multiple steps, including the introduction of the deuterium atoms. A common synthetic route may involve the following steps:

    Benzylation: The starting material, 3-(4-methoxyphenyl)-2-propylamine, is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Deuteration: The benzylated intermediate is then subjected to deuteration using deuterium gas (D2) or a deuterated reagent such as deuterated lithium aluminum hydride (LiAlD4).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced derivatives such as primary amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 has several applications in scientific research:

    Medicinal Chemistry: Used as a reference compound in the development of new pharmaceuticals.

    Pharmacology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Isotope Labeling: Utilized in metabolic studies to trace the fate of the compound in biological systems.

    Drug Development: Investigated for its potential therapeutic effects and pharmacokinetic properties.

Mechanism of Action

The mechanism of action of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The deuterium atoms may influence the compound’s binding affinity and metabolic stability, leading to altered pharmacological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine: The non-deuterated analog.

    rac-N-Benzyl-3-(4-hydroxyphenyl)-2-propylamine: A hydroxylated analog.

    rac-N-Benzyl-3-(4-chlorophenyl)-2-propylamine: A chlorinated analog.

Uniqueness

rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic properties compared to its non-deuterated analogs. This makes it a valuable tool in drug development and metabolic studies.

Properties

IUPAC Name

N-benzyl-1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3/i1D3,12D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGPWMGXKOKNFD-JCKIRYGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A sample of 3.02 g (11.8 mmol) of 1-(4′-methoxyphenyl)-2-benzylaminopropane (42) was reacted with 1.8 g (11.8 mmol) (S)-(+)-mandelic acid to give 530 mg (35% based on enantiomeric abundance) of the free amine after workup. 1H NMR (CDCl3) δ□ 1.10 (d, 3H, J=6.3 Hz), 2.57-2.76 (m, 2H), 2.88-2.94 (m, 1H), 3.79 (s, 3H), 3.72-3.88 (m, 2H), 6.82 (d, 2H, J=8.7 Hz), 7.07 (d, 2H, J=8.4 Hz), 7.15-7.31 (m, 5H); MS (APCI+) m/z (rel): 256 (100); [α]D=−30.4° (c=1.25 MeOH).
Quantity
3.02 g
Type
reactant
Reaction Step One
Name
(S)-(+)-mandelic acid
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Yield
35%

Synthesis routes and methods II

Procedure details

A sample of 3.36 g (13.2 mmol) of the racemate 1-(4′-methoxyphenyl)-2-benzylaminopropane (42) was reacted with 2.0 g (13.2 mmol) of (R)-(−)-mandelic acid to give 740 mg (44% based on enantiomeric abundance) of the free amine after workup. 1H NMR, (CDCl3) δ□ 1.10 (d, 3H, J=6.2 Hz), 2.55-2.76 (m, 2H), 2.88-2.95 (m, 1H), 3.73-3.88 (m, 2H), 3.79 (s, 3H), 6.80 (d, 2H, J=8.7 Hz), 7.08 (d, 2H, J=8.4 Hz), 7.15-7.30 (m, 5H); MS (APCI+) m/z (rel): 256 (100); [α]D=+30.5° (c=1.1 MeOH).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Yield
44%

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